molecular formula C12H9F3N2O2 B8346738 2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole

2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole

Cat. No. B8346738
M. Wt: 270.21 g/mol
InChI Key: KZGRBAISNOGQPT-UHFFFAOYSA-N
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Patent
US05512537

Procedure details

In a flask was placed 1.0 g (12.2 mmol) 1-methylimidazole. Then, 5.1 ml (12.8 mmol) n-butyllithium was added dropwise and the mixture was stirred for 30 minutes. Then, 2.7 g (12.2 mmol) 3-trifluoromethoxybenzoyl chloride was added dropwise. The contents were mixed for 2 hours at -78° C., then allowed to warm to room temperature for an additional 2 hours. The mixture was quenched with water. The product was extracted with ether, dried and purified by flash chromatography (5-10% ethyl acetate/hexanes, silica gel) and was identified as the desired product by spectroscopic analyses.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.C([Li])CCC.[F:12][C:13]([F:25])([F:24])[O:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](Cl)=[O:19]>>[F:12][C:13]([F:24])([F:25])[O:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C=NC=C1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
FC(OC=1C=C(C(=O)Cl)C=CC1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask was placed
ADDITION
Type
ADDITION
Details
The contents were mixed for 2 hours at -78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (5-10% ethyl acetate/hexanes, silica gel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(OC=1C=C(C(=O)C=2N(C=CN2)C)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.